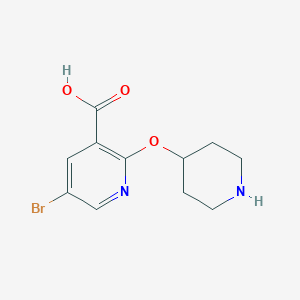
5-Bromo-2-(piperidin-4-yloxy)nicotinic acid
Descripción general
Descripción
5-Bromo-2-(piperidin-4-yloxy)nicotinic acid is a useful research compound. Its molecular formula is C11H13BrN2O3 and its molecular weight is 301.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mecanismo De Acción
- Hydromethylation : The compound may undergo hydromethylation, a process where a hydrogen atom is added to a carbon-carbon double bond. This transformation could occur via a radical approach, potentially leading to the formation of new products .
- Anti-Markovnikov Selectivity : Interestingly, the hydromethylation sequence associated with this compound follows an anti-Markovnikov regioselectivity, which means that the hydrogen adds to the less substituted carbon of the double bond .
Mode of Action
Its potential therapeutic applications and safety profile remain areas of exploration . 🌟
Actividad Biológica
5-Bromo-2-(piperidin-4-yloxy)nicotinic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and therapeutic applications based on diverse research findings.
This compound is a derivative of nicotinic acid, incorporating a bromine atom and a piperidine moiety. Its molecular structure allows for interactions with various biological targets, making it a candidate for drug development.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity. In vitro studies have demonstrated effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent in therapeutic applications.
Anticancer Activity
The compound has also been investigated for its anticancer properties. Studies have shown that it can inhibit the proliferation of cancer cell lines, particularly those associated with breast cancer and other solid tumors. The mechanism appears to involve the induction of apoptosis and cell cycle arrest, which are critical for preventing tumor growth .
The proposed mechanisms of action for this compound include:
- Receptor Modulation : The compound may act as an agonist or antagonist at nicotinic acetylcholine receptors (nAChRs), influencing neurotransmission and cellular signaling pathways .
- Enzyme Inhibition : It may inhibit specific enzymes involved in cancer cell metabolism, leading to reduced energy supply for tumor growth.
Case Studies
- Anticancer Efficacy : A study evaluating the effects of this compound on MCF-7 and MDA-MB-231 breast cancer cell lines found significant cytotoxic effects, with IC50 values indicating potent activity compared to standard chemotherapeutics like doxorubicin .
- Synergistic Effects : Further investigations revealed that combining this compound with existing cancer therapies could enhance overall efficacy, reducing the required doses and minimizing side effects .
Data Table: Biological Activities Summary
| Biological Activity | Effectiveness | Mechanism |
|---|---|---|
| Antimicrobial | Moderate | Disruption of bacterial cell walls |
| Anticancer | High | Induction of apoptosis, enzyme inhibition |
| Neuroprotective | Potential | Modulation of nAChRs |
Propiedades
IUPAC Name |
5-bromo-2-piperidin-4-yloxypyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrN2O3/c12-7-5-9(11(15)16)10(14-6-7)17-8-1-3-13-4-2-8/h5-6,8,13H,1-4H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXMXIRUDQBAEQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1OC2=C(C=C(C=N2)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















